molecular formula C14H14O4 B1348850 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 307546-48-1

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1348850
CAS No.: 307546-48-1
M. Wt: 246.26 g/mol
InChI Key: APFOUMJDLIKXAW-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its chromene backbone. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O4C_{13}H_{14}O_4, with a molecular weight of approximately 246.26 g/mol. The structural features that contribute to its biological activity include:

  • Ethyl group at the fourth position
  • 2-Oxopropoxy substituent at the seventh position

These modifications enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism may involve the inhibition of bacterial enzymes critical for survival and proliferation.

Antioxidant Properties

The compound has shown promising antioxidant capabilities, which are essential for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to cellular protection and may play a role in preventing diseases associated with oxidative damage.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies suggest that it modulates inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In vivo evaluations have shown a significant reduction in tumor cell viability in models such as Ehrlich Ascites Carcinoma (EAC) cells. The compound appears to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal tissues .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Action: Inhibition of bacterial enzyme activity.
  • Antioxidant Mechanism: Scavenging of reactive oxygen species (ROS).
  • Anti-inflammatory Pathway: Modulation of cytokine release and inflammatory pathways.
  • Antitumor Mechanism: Induction of apoptosis through the activation of apoptotic pathways and inhibition of tumor cell proliferation.

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional aspects of this compound compared to related coumarins:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC13H14O4C_{13}H_{14}O_4Ethyl and oxopropoxy groupsAntimicrobial, antioxidant, anti-inflammatory, antitumor
6-Chloro-4-EthylcoumarinC13H12ClO3C_{13}H_{12}ClO_3Chlorine substitutionVaries; potential enhanced activity due to halogen
4-EthylcoumarinC11H10O3C_{11}H_{10}O_3Lacks oxopropoxy groupLimited bioactivity compared to oxopropoxy derivatives

Case Studies and Research Findings

  • Antitumor Study : A study evaluated the efficacy of this compound against EAC cells. Results showed a significant decrease in tumor cell viability by 100% compared to control groups. Histopathological examinations confirmed minimal adverse effects on liver and kidney tissues .
  • Antioxidant Evaluation : Another study assessed the total antioxidant capacity in liver and kidney tissues after administration of the compound, indicating robust protective effects against oxidative stress .
  • Mechanistic Insights : Molecular docking studies revealed favorable interactions between the compound and specific cancer-related receptors, supporting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

4-ethyl-7-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-10-6-14(16)18-13-7-11(4-5-12(10)13)17-8-9(2)15/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFOUMJDLIKXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351486
Record name 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307546-48-1
Record name 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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